{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride
Overview
Description
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2O. It is commonly used in proteomics research and has various applications in scientific studies .
Preparation Methods
The synthesis of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride involves several steps. One common method includes the reaction of 2-(piperidin-1-ylmethyl)phenol with 2-chloroethylamine hydrochloride under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride can be compared with other similar compounds, such as:
2-(Piperidin-1-ylmethyl)phenol: A precursor in the synthesis of the target compound.
2-Chloroethylamine hydrochloride: Another precursor used in the synthesis.
Piperidine derivatives: These compounds share structural similarities and may exhibit similar chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-[2-(piperidin-1-ylmethyl)phenoxy]ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c15-8-11-17-14-7-3-2-6-13(14)12-16-9-4-1-5-10-16;;/h2-3,6-7H,1,4-5,8-12,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJOLPDLRLIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2OCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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